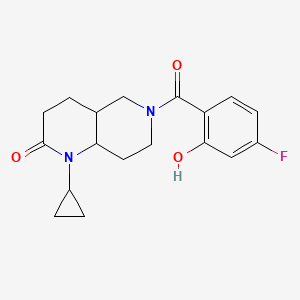
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. In
作用機序
The mechanism of action of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, causing a change in their conformation or activity. This can lead to downstream effects on various signaling pathways and biological processes.
Biochemical and Physiological Effects:
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important regulators of cellular signaling pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in certain cancer cell lines. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is its versatility. It can be used as a fluorescent probe, a tool to study enzyme activity, and a modulator of signaling pathways. Additionally, this compound has been found to be relatively stable and easy to work with in laboratory settings. However, one limitation of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound, as it can be harmful if ingested or inhaled.
将来の方向性
There are many potential future directions for research involving But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate. One area of interest is the development of new therapeutic agents based on this compound. It has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new fluorescent probes and other tools for studying biological systems based on the structure of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate.
合成法
The synthesis of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate involves a series of chemical reactions. The starting materials are pyridine-3-carboxaldehyde, propargyl bromide, and 1H-1,2,3-triazole-4-carboxylic acid. These compounds are combined in the presence of a catalyst, such as copper (I) iodide, and heated to a specific temperature. The resulting product is then purified using standard laboratory techniques, such as column chromatography.
科学的研究の応用
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. It has also been used as a tool to study the structure and function of enzymes, such as kinases and phosphatases. Additionally, this compound has been used to investigate the role of specific signaling pathways in various biological processes.
特性
IUPAC Name |
but-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-3-7-19-13(18)12-10-17(16-15-12)9-11-5-4-6-14-8-11/h4-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQWTDMPQEDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CN(N=N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)